molecular formula C20H26FN3O2 B12186991 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide

Cat. No.: B12186991
M. Wt: 359.4 g/mol
InChI Key: KEMWCHICQVYIEM-UHFFFAOYSA-N
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Description

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a fluorinated indole moiety, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the indole derivative with an appropriate amide precursor under conditions that promote amide bond formation .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, can be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, potentially enhancing the compound’s biological activity .

Scientific Research Applications

4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated indole moiety is known to enhance binding affinity and selectivity, potentially leading to more effective therapeutic outcomes. The compound may modulate various signaling pathways, influencing cellular processes such as apoptosis, proliferation, and differentiation .

Comparison with Similar Compounds

Properties

Molecular Formula

C20H26FN3O2

Molecular Weight

359.4 g/mol

IUPAC Name

4-(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-N-(3-methylbutyl)-4-oxobutanamide

InChI

InChI=1S/C20H26FN3O2/c1-13(2)7-9-22-19(25)5-6-20(26)24-10-8-18-16(12-24)15-11-14(21)3-4-17(15)23-18/h3-4,11,13,23H,5-10,12H2,1-2H3,(H,22,25)

InChI Key

KEMWCHICQVYIEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNC(=O)CCC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F

Origin of Product

United States

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